molecular formula C16H25NO2 B496067 N-tert-butyl-4-(3-methylbutoxy)benzamide

N-tert-butyl-4-(3-methylbutoxy)benzamide

Cat. No.: B496067
M. Wt: 263.37g/mol
InChI Key: JKAYFQZOHURZAI-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(3-methylbutoxy)benzamide is a benzamide derivative characterized by a tert-butyl group attached to the nitrogen atom and a 3-methylbutoxy substituent at the para-position of the benzene ring.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37g/mol

IUPAC Name

N-tert-butyl-4-(3-methylbutoxy)benzamide

InChI

InChI=1S/C16H25NO2/c1-12(2)10-11-19-14-8-6-13(7-9-14)15(18)17-16(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,17,18)

InChI Key

JKAYFQZOHURZAI-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC(C)(C)C

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Analogues

Tubulin-Binding Benzamides
  • Compound 16b (trimethoxyphenyl-substituted benzamide): Exhibited the highest tubulin polymerization inhibition (binding affinity: ΔG = −9.2 kcal/mol), attributed to the electron-donating methoxy groups enhancing interactions with tubulin’s colchicine-binding site .
  • Compound 16d (chloro-substituted benzamide): Demonstrated moderate activity (ΔG = −8.7 kcal/mol), suggesting halogen substituents may improve binding but are less effective than methoxy groups .
PCAF HAT Inhibitors
  • Compound 17 (2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide): Showed 79% inhibition at 100 μM, outperforming anacardic acid (68%). Activity was linked to long acyl chains and carboxyphenyl groups .
Ecdysteroid Receptor Agonists
  • DTBHIB (3,5-di-tert-butyl-4-hydroxy-N-isobutyl-benzamide): Demonstrated ecdysteroid-like activity (EC50 = 1.2 μM) due to tert-butyl groups enhancing receptor binding.
  • Comparison : N-tert-butyl-4-(3-methylbutoxy)benzamide shares the tert-butyl motif but replaces the hydroxy group with a 3-methylbutoxy chain. This modification might alter receptor interaction dynamics, necessitating empirical validation.
Hyaluronidase Inhibitors
  • N-Benzyl-substituted benzamides : Compounds with halogen substitutions at position 2 exhibited >70% inhibition, while position 3 analogues were inactive. Lipophilicity and substituent position were key determinants .
  • Implication : The 3-methylbutoxy group at position 4 in the target compound may reduce steric clash compared to ortho-substituted derivatives, but its lower electronegativity relative to halogens might limit activity .

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